(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one
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Description
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H17Br2NO and its molecular weight is 507.225. The purity is usually 95%.
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Biological Activity
The compound (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H16Br2N with a molecular weight of 452.17 g/mol. Its structure includes a quinoline core substituted with bromine and phenyl groups, contributing to its biological properties.
Antitumor Activity
Research indicates that quinoline derivatives exhibit significant antitumor properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
Quinoline derivatives have also been investigated for their antimicrobial activity. The compound's structural features may enhance its interaction with microbial cell membranes or inhibit essential microbial enzymes. For instance, studies have shown that certain quinolines can disrupt bacterial cell wall synthesis or inhibit DNA gyrase, an enzyme critical for bacterial replication .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of quinoline derivatives suggest potential applications in treating neurodegenerative diseases. The compound has been shown to protect neuronal cells from excitotoxicity induced by glutamate, which is relevant in conditions like Alzheimer's disease. This effect is likely mediated through antioxidant mechanisms and modulation of neurotransmitter systems .
Data Table: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
- Neuroprotection : In vitro studies using PC12 cells demonstrated that the compound could significantly reduce neuronal death induced by NMDA treatment. This protective effect was linked to its ability to modulate intracellular calcium levels and reduce oxidative stress .
- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria showed that similar quinoline derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antimicrobial potential .
Properties
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-bromophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br2NO/c1-16-24(23(29)14-9-17-7-10-19(26)11-8-17)25(18-5-3-2-4-6-18)21-15-20(27)12-13-22(21)28-16/h2-15H,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQLNSWYAPSBKZ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.